An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and known biological activities, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Fluorinated Pyrimidines
Pyrimidine scaffolds are fundamental building blocks in numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring, as seen in 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, can profoundly enhance the parent molecule's therapeutic potential. The CF3 group is a powerful modulator of physicochemical properties, often improving metabolic stability, membrane permeability, and binding affinity to biological targets. This makes trifluoromethylated pyrimidines a compelling class of compounds for the development of novel therapeutics.
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, also known as 6-(trifluoromethyl)-2-thiouracil, combines the structural features of a pyrimidine, a thiouracil, and a trifluoromethyl group, making it a versatile intermediate for the synthesis of a diverse range of derivatives with potential applications in treating infectious diseases and cancer.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. The key properties of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 368-54-7 | [1] |
| Molecular Formula | C5H4F3N2OS | [1] |
| Molecular Weight | 197.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 246-250 °C | [2] |
| Solubility | Soluble in methanol | [3] |
| pKa | 6.21 ± 0.20 (Predicted) | [3] |
| LogP | 1.4897 (Predicted) | [4] |
Synthesis and Purification
The primary synthetic route to 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is a well-established cyclocondensation reaction. This involves the reaction of a β-ketoester, specifically ethyl 4,4,4-trifluoroacetoacetate, with thiourea.
Synthesis Workflow
Caption: Synthetic pathway for 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of 2-thiouracil derivatives.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To this solution, add thiourea and stir until it is completely dissolved. Then, add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the crude product and wash it with cold deionized water. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
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Drying: Dry the purified product under vacuum to obtain 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol as a crystalline solid.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the C5-H proton of the pyrimidine ring. Additionally, broad signals corresponding to the N1-H and N3-H protons would be observed, with their chemical shifts being dependent on the solvent and concentration. The hydroxyl proton may also appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the five carbon atoms. The C=S carbon would appear at a characteristic downfield shift. The trifluoromethyl group would be observed as a quartet due to C-F coupling. The remaining aromatic carbons would appear in the expected regions.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:
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N-H stretching vibrations in the region of 3100-3300 cm⁻¹.
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C=O stretching vibration around 1650-1700 cm⁻¹.
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C=S stretching vibration.
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Strong C-F stretching vibrations characteristic of the trifluoromethyl group.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 197.16. The fragmentation pattern would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the pyrimidine ring.
Chemical Reactivity and Tautomerism
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol exhibits a rich chemical reactivity owing to the presence of multiple functional groups. The molecule exists in a tautomeric equilibrium between the thione-keto, thiol-keto, thione-enol, and thiol-enol forms. The predominant tautomer can be influenced by the solvent and solid-state packing forces.
Caption: Tautomeric equilibrium of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol.
Reactivity of the Thiol Group
The thiol group is a key site for chemical modification. It can readily undergo S-alkylation with various electrophiles, such as alkyl halides, to yield 2-(alkylthio) derivatives. This reaction is crucial for synthesizing a library of compounds with diverse biological activities.
Reactivity of the Hydroxyl and Amide Groups
The hydroxyl and amide functionalities also offer opportunities for derivatization. N-alkylation at the N1 and N3 positions is possible, although regioselectivity can be a challenge. The relative reactivity of the N1 and N3 positions can be influenced by the reaction conditions and the nature of the alkylating agent.
Biological and Pharmacological Relevance
Derivatives of pyrimidine and thiouracil are known to possess a wide range of biological activities. The incorporation of a trifluoromethyl group often enhances these properties.
Anti-Infective Properties
A significant study has demonstrated the in vitro and in vivo anti-Toxoplasma gondii activity of 6-trifluoromethyl-2-thiouracil.[6][7] This finding highlights its potential as a lead compound for the development of new treatments for toxoplasmosis, a parasitic disease that can have severe consequences in immunocompromised individuals.
Derivatives of trifluoromethyl-pyrimidines have also shown promise as antifungal and antibacterial agents.[8] The mechanism of action often involves the inhibition of essential enzymes in the pathogens.
Anticancer Potential
Numerous studies have explored the anticancer properties of pyrimidine derivatives. The thiouracil moiety, in particular, has been incorporated into various compounds with cytotoxic activity against different cancer cell lines. The trifluoromethyl group can enhance the lipophilicity and cellular uptake of these compounds, potentially leading to improved efficacy.
Enzyme Inhibition
Thiouracil derivatives are known to inhibit various enzymes. For instance, 6-propyl-2-thiouracil is a known inhibitor of thyroid peroxidase, an enzyme essential for thyroid hormone synthesis.[9] The structural similarity of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol to these compounds suggests that it and its derivatives could be investigated as inhibitors of other clinically relevant enzymes.
Future Directions
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol represents a valuable scaffold for the development of new therapeutic agents. Future research in this area could focus on:
-
Synthesis of Novel Derivatives: A systematic exploration of S-alkylation and N-alkylation reactions to generate a diverse library of compounds.
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In-depth Biological Evaluation: Comprehensive screening of these derivatives for their antimicrobial, antiviral, and anticancer activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects.
-
Structure-Activity Relationship (SAR) Studies: Identification of the key structural features responsible for the observed biological activities to guide the design of more potent and selective compounds.
Conclusion
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol is a chemically versatile and biologically significant molecule. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the discovery of novel drugs. The demonstrated anti-Toxoplasma gondii activity, along with the known therapeutic potential of related pyrimidine and thiouracil derivatives, underscores the importance of continued research into this promising compound and its analogs. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing fluorinated heterocycle.
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